molecular formula C10H7Cl2NO B000839 Chlorquinaldol CAS No. 72-80-0

Chlorquinaldol

Cat. No. B000839
CAS RN: 72-80-0
M. Wt: 228.07 g/mol
InChI Key: GPTXWRGISTZRIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorquinaldol's synthesis involves several chemical reactions that highlight its complex molecular structure. For instance, the compound has been the subject of studies aiming to improve the efficiency of pharmaceutical preparations through methods such as polarography, which aids in its determination in complex mixtures (Bosch, Izquierdo, Izquierdo, & Lacort, 1987). Additionally, methods like the spectrofluorimetric flow-injection have been proposed for the sequential determination of chlorquinaldol and other related substances, showcasing the intricate chemistry involved in manipulating this compound (Pérez‐Ruiz, Martínez‐Lozano, Tomás, & Carpena, 1996).

Molecular Structure Analysis

The molecular structure of chlorquinaldol, with its chloro and hydroxyquinoline groups, contributes to its antimicrobial efficacy and chemical reactivity. The presence of these functional groups allows for complex interactions with biological systems and other chemical entities. For example, chlorquinaldol's structure is crucial for its activity against biofilms and its ability to disrupt bacterial growth mechanisms, emphasizing the importance of its molecular composition in its functional applications (Bidossi et al., 2019).

Chemical Reactions and Properties

Chlorquinaldol's chemical properties, particularly its interactions with metal ions, are fundamental to its analytical applications. The compound's capacity to form fluorescent complexes with aluminum(III) and cadmium(II) is utilized in methods for its determination, highlighting its versatile chemical behavior (Pérez‐Ruiz et al., 1996). Furthermore, its reactivity under various conditions, such as in polarographic analyses, underscores the role of its chemical structure in facilitating diverse reactions and interactions (Bosch et al., 1987).

Physical Properties Analysis

The physical properties of chlorquinaldol, including its solubility and interaction with light, are critical for its analysis and application in pharmaceutical formulations. Techniques like HPLC have been developed to determine chlorquinaldol's content and related substances, indicating the importance of understanding its physical characteristics for quality control and formulation stability (Luo Chuan-huan, 2005).

Chemical Properties Analysis

The chemical properties of chlorquinaldol, particularly its antimicrobial activity, are largely influenced by its molecular structure. Its efficacy against a wide range of pathogens is attributed to its ability to disrupt biofilms and bacterial cell processes, underscoring the significance of its chemical attributes in therapeutic applications (Bidossi et al., 2019).

Scientific Research Applications

  • Treatment of Chronic HPV Cervicitis : Chlorquinaldol-promestriene vaginal tablets are found to be more effective than opin suppositories in improving HPV-DNA negative conversion rate, reducing inflammation, and enhancing immune function in patients with chronic HPV cervicitis (Chen & Guo, 2019).

  • Anti-Colorectal Cancer Potential : Research indicates that Chlorquinaldol may have potential as an anti-colorectal cancer treatment. It inhibits Wnt/β-catenin signaling and suppresses tumor growth as well as c-Myc and LGR5 expression in colorectal cancer cells (Wang et al., 2020).

  • Treatment of Non-Specific Vaginitis in Parturient Women : Chlorquinaldol-Promestriene vaginal tablets are effective in treating non-specific inflammation, fungal, and trichomonas vaginitis in parturient women, aiding in vaginal mucosa repair and prevention of postpartum reproductive tract infections (Yue, 2010).

  • Efficacy Against Neisseria gonorrhoeae and Chlamydia trachomatis : Chlorquinaldol is effective in reducing Neisseria gonorrhoeae and Chlamydia trachomatis in vitro, although at concentrations lower than recommended due to technical issues (Corrihons, Dutilh, & Bébéar, 1991).

  • Antimicrobial Activity for Skin and Soft Tissue Infections : Chlorquinaldol shows potential as an alternative to conventional topical antibiotics, displaying bactericidal activity at higher concentrations for treating skin and soft tissue infections (Bortolin et al., 2017).

  • Treatment of Postscabies Prurigo : A combination of diflucortolone and chlorquinaldol effectively reduces itch in African refugees suffering from postscabies prurigo, highlighting the significant anti-itch action of chlorquinaldol (Veraldi et al., 2019).

  • Treatment of Infected Dermatoses : Hydrocortisone-17-butyrate combined with chlorquinaldol is found to be a valuable and safe treatment for infected dermatoses, with particular benefits for children under 10 years old (Gibson, Maneksha, & Wright, 1975).

  • Anti-Biofilm Activity for Skin and Wound Infections : Chlorquinaldol is an effective topical antimicrobial agent for skin and wound infections, with a wide spectrum of activity and a specific mode of action that helps prevent resistance development (Bidossi et al., 2019).

Safety And Hazards

Chlorquinaldol is a Standardized Chemical Allergen . The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity . It may cause an allergic skin reaction .

Future Directions

Chlorquinaldol has been used historically as a topical antiseptic for skin and wound infections . It has a wide spectrum of activity and desirable characteristics for topical application . It has been found to be effective in preventing or eradicating S. aureus and P. aeruginosa biofilms . Therefore, it may represent a valuable alternative to conventional topical antibiotics for the treatment of skin and soft tissue infections .

properties

IUPAC Name

5,7-dichloro-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTXWRGISTZRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048998
Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Chlorquinaldol exerts it's bacteriocidal effect is unknown. 8-hydroxyquinolines are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors. However, the addition of exogenous metal ions does not appear to alter the minimum inhibitory concentration for mycobacterium tuberculosis suggesting that the primary mechanism does not rely on chelation.
Record name Chlorquinaldol
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Product Name

Chlorquinaldol

CAS RN

72-80-0
Record name Chlorquinaldol
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Record name Chlorquinaldol [INN:BAN:DCF]
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Record name Chlorquinaldol
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Record name 5,7-Dichloro-8-hydroxy-2-methylquinoline
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Record name Chlorquinaldol
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Record name CHLORQUINALDOL
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Melting Point

108-112
Record name Chlorquinaldol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
803
Citations
L Pintilie, M Deaconu, A Stefaniu, C Tanase… - REVISTA DE …, 2016 - researchgate.net
… In the process of the preparation of the chlorquinaldol, by chlorination of 8-… This paper presents experimental data regarding the synthesis of byproducts of chlorquinaldol. The quinoline …
Number of citations: 2 www.researchgate.net
A Bidossi, M Bottagisio, R De Grandi… - Infection and Drug …, 2019 - Taylor & Francis
… Chlorquinaldol is an antimicrobial with a wide spectrum of activity and desirable characteristics for topical application. Aim of this study was to evaluate the efficacy of chlorquinaldol to …
Number of citations: 9 www.tandfonline.com
PH Degen, J Moppert, K Schmid, EG Weirich - Dermatology, 1979 - karger.com
The percutaneous absorption of chlorquinaldol from three different preparations for skin treatment (Sterosan-hydrocortisone ointment and cream, Sterosan ointment) was evaluated by …
Number of citations: 3 karger.com
IM Palabiyik, D Asan, F Onur - Journal of Food and Drug Analysis, 2007 - jfda-online.com
A new reversed phase high pressure liquid chromatography and a spectrophotometric method are proposed for the simultaneous determination of diflucortolone valerate (DIF) and …
Number of citations: 9 www.jfda-online.com
M Bortolin, A Bidossi, E De Vecchi… - Frontiers in …, 2017 - frontiersin.org
… the feasibility of chlorquinaldol as an … , chlorquinaldol showed a bactericidal activity at the higher concentrations (2×, 4× MIC) after 24–48 h of incubation. In conclusion, chlorquinaldol …
Number of citations: 19 www.frontiersin.org
Y Chen, X Chen, S Liang, Y Ou, G Lin, L Hua… - Chemico-Biological …, 2022 - Elsevier
Psoriasis is a common chronic autoinflammatory/autoimmune skin disease associated with elevated pro-inflammatory cytokines. The pivotal role of interleukin (IL)-1β and nucleotide-…
Number of citations: 1 www.sciencedirect.com
LQ Du, ZX Chen, QC Wei, ZL Chen, Y Yang - Inorganic Chemistry …, 2023 - Elsevier
Non-platinum coordination metal compounds display great potential as antiproliferative drugs. Herein, six chlorquinaldol (H-ClQL) non-Pt-metal complexes, including with [Zn(ClQL) 2 (…
Number of citations: 0 www.sciencedirect.com
ML Littman - Transactions NY Acad. Sci., 1956 - cabdirect.org
At the Mount Sinai Hospital, New York, chlorquinaldol (5, 7-dichloro-8-hydroxyquinaldine), a substituted quinoline derivative, exerted a powerfu inhibitory effect in vitro on the systemic …
Number of citations: 23 www.cabdirect.org
L Wang, K Deng, L Gong, L Zhou, S Sayed, H Li… - Pharmacological …, 2020 - Elsevier
Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat …
Number of citations: 6 www.sciencedirect.com
HM Robinson Jr, MB Hollander - Journal of Investigative Dermatology, 1956 - core.ac.uk
RESULTS Pyogenic disorders (Table I) Chlorquinaldol was effective in the treatment of impetigo contagiosa and other pyodermas, including infectious eczematoid dermatitis, dermatitis …
Number of citations: 12 core.ac.uk

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